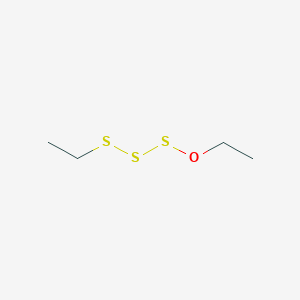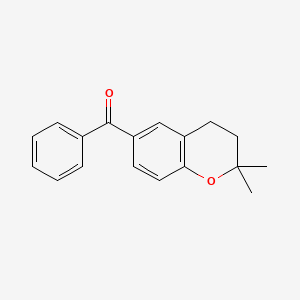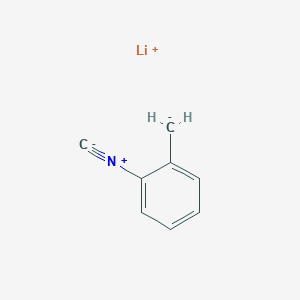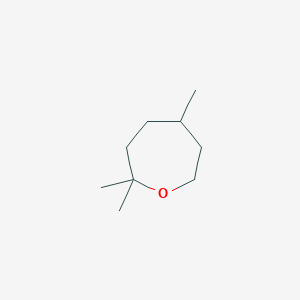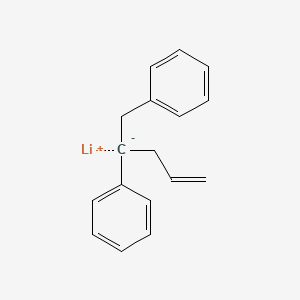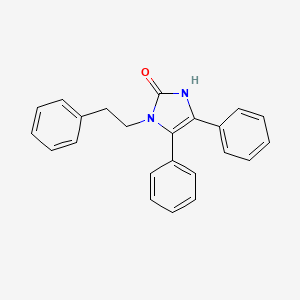
Di(but-1-yn-1-yl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(but-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two but-1-yn-1-yl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
Di(but-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with but-1-yne in the presence of a base such as sodium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The general reaction scheme is as follows:
HgCl2+2C4H5→Hg(C4H5)2+2HCl
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures due to the toxic nature of mercury compounds.
化学反応の分析
Types of Reactions
Di(but-1-yn-1-yl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and but-1-yne.
Reduction: Reduction reactions can convert this compound to elemental mercury and but-1-yne.
Substitution: The but-1-yn-1-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Mercury(II) oxide and but-1-yne.
Reduction: Elemental mercury and but-1-yne.
Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.
科学的研究の応用
Di(but-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: this compound is used in the development of materials with unique properties, such as conductive polymers and catalysts.
作用機序
The mechanism by which di(but-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the but-1-yn-1-yl groups can undergo further chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups attached to the mercury atom.
Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.
Diphenylmercury: Contains two phenyl groups attached to the mercury atom.
Uniqueness
Di(but-1-yn-1-yl)mercury is unique due to the presence of the but-1-yn-1-yl groups, which confer distinct chemical properties compared to other organomercury compounds. These properties include increased reactivity and the ability to participate in a wider range of chemical reactions.
特性
CAS番号 |
63776-22-7 |
|---|---|
分子式 |
C8H10Hg |
分子量 |
306.76 g/mol |
IUPAC名 |
bis(but-1-ynyl)mercury |
InChI |
InChI=1S/2C4H5.Hg/c2*1-3-4-2;/h2*3H2,1H3; |
InChIキー |
QRHSTNYCUOLOEJ-UHFFFAOYSA-N |
正規SMILES |
CCC#C[Hg]C#CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)

![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
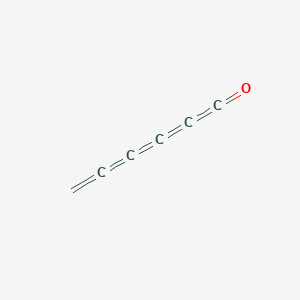
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
